2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)-
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Overview
Description
2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carbonitrile group at the 2-position and a 3,4-dichlorophenoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- typically involves the reaction of 2-pyridinecarbonitrile with 3,4-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents like DMF are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: Lacks the 3,4-dichlorophenoxy group, resulting in different chemical and biological properties.
3,4-Dichlorophenol: Contains the dichlorophenoxy group but lacks the pyridinecarbonitrile moiety.
2,6-Pyridinedicarbonitrile: Contains two nitrile groups, leading to different reactivity and applications.
Uniqueness
2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- is unique due to the combination of the pyridinecarbonitrile and 3,4-dichlorophenoxy groups. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from its individual components or other similar compounds.
Properties
CAS No. |
99902-95-1 |
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Molecular Formula |
C12H6Cl2N2O |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
6-(3,4-dichlorophenoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2O/c13-10-5-4-9(6-11(10)14)17-12-3-1-2-8(7-15)16-12/h1-6H |
InChI Key |
MNKQBSTVECREGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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